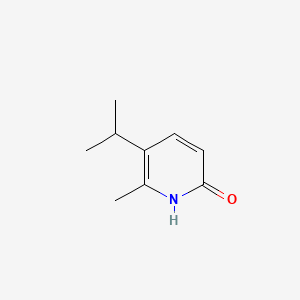

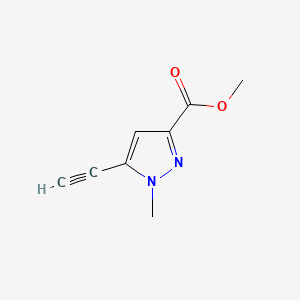

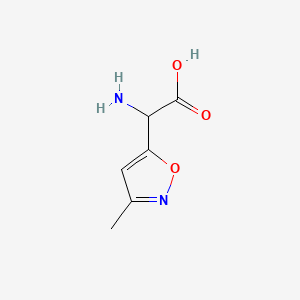

Methyl 5-ethynyl-1-methyl-1H-pyrazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

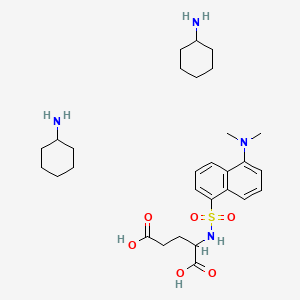

Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms at positions 1 and 2, and three carbon atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

The molecular structure of pyrazoles is a five-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity .Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific pyrazole derivative would depend on its exact structure. For example, 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylate is a white to cream or pale yellow crystalline powder .Scientific Research Applications

Medicinal Chemistry: Antimicrobial Agents

Pyrazole derivatives, including Methyl 5-ethynyl-1-methyl-1H-pyrazole-3-carboxylate, have been extensively studied for their antimicrobial properties. These compounds are known to exhibit a broad spectrum of activity against various bacterial and fungal pathogens. The pyrazole moiety serves as a core structure in the design of new antimicrobial agents, with modifications at different positions leading to enhanced efficacy and reduced toxicity .

Agriculture: Pesticides and Herbicides

In the agricultural sector, pyrazole derivatives are utilized in the synthesis of pesticides and herbicides. Their ability to interfere with the growth and reproduction of pests and weeds makes them valuable in crop protection. Methyl 5-ethynyl-1-methyl-1H-pyrazole-3-carboxylate can be a precursor in developing novel compounds that target specific enzymes or receptors in pests, thereby improving yield and crop quality .

Organic Synthesis: Catalysts

The pyrazole ring of Methyl 5-ethynyl-1-methyl-1H-pyrazole-3-carboxylate can act as a ligand in transition-metal catalysts. These catalysts are crucial in various organic reactions, including cross-coupling and hydrogenation processes. The presence of the ethynyl group allows for further functionalization, making it a versatile building block in synthetic chemistry .

Material Science: Optoelectronic Materials

Pyrazole derivatives are also significant in the field of material science, particularly in the development of optoelectronic materials. Methyl 5-ethynyl-1-methyl-1H-pyrazole-3-carboxylate can be incorporated into compounds that exhibit photochromic properties, changing their color or transparency in response to light. This has potential applications in smart windows, displays, and photo-switchable devices .

Pharmaceutical Research: Anti-Inflammatory and Analgesic Agents

The pyrazole core is a common feature in many anti-inflammatory and analgesic drugs. Research into Methyl 5-ethynyl-1-methyl-1H-pyrazole-3-carboxylate and its analogs could lead to the discovery of new therapeutic agents that offer pain relief and reduce inflammation with minimal side effects. The structural diversity of pyrazole derivatives provides a rich source for drug design and optimization .

Biochemistry: Enzyme Inhibition

Pyrazole derivatives are known to inhibit various enzymes, which is crucial in the treatment of diseases where enzyme regulation is necessary. Methyl 5-ethynyl-1-methyl-1H-pyrazole-3-carboxylate could be used to develop inhibitors for enzymes like cyclooxygenases (COX), which are involved in the inflammatory response. Such inhibitors can be tailored to target specific isoforms of the enzyme, reducing the risk of gastrointestinal complications associated with non-selective COX inhibitors .

Mechanism of Action

Target of Action

Pyrazole derivatives have been found to interact with a variety of biological targets, including enzymes and receptors, and have been applied to treat inflammatory, diabetic, cancer, bacterial, and analgesic diseases .

Mode of Action

Pyrazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . The specific interactions and resulting changes would depend on the exact nature of the target.

Biochemical Pathways

Given the broad range of biological activities associated with pyrazole derivatives, it is likely that multiple pathways could be affected .

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 5-ethynyl-1-methylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-4-6-5-7(8(11)12-3)9-10(6)2/h1,5H,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMVPVFHKVLIBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)OC)C#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19762-23-3 |

Source

|

| Record name | methyl 5-ethynyl-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Chloro-2-propen-1-yl)oxy]-1,3-benzothiazole](/img/structure/B561441.png)

![2-Nitrooctahydro-2H-pyrido[1,2-A]pyrazine](/img/structure/B561447.png)